molecular formula C15H20N2O4 B5978612 4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B5978612
M. Wt: 292.33 g/mol
InChI Key: VBUDAJNPIGUGRA-UHFFFAOYSA-N
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Description

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid is an organic compound with a complex structure, featuring both amine and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzophenone with dimethylaminopropylamine under controlled conditions to form an intermediate, which is then further reacted with succinic anhydride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzophenone: Shares a similar aromatic structure but lacks the dimethylamino and oxobutanoic acid groups.

    Dimethylaminopropylamine: Contains the dimethylamino group but lacks the aromatic and oxobutanoic acid components.

Uniqueness

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-[3-(dimethylamino)-3-oxopropyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17(2)14(19)9-5-11-3-6-12(7-4-11)16-13(18)8-10-15(20)21/h3-4,6-7H,5,8-10H2,1-2H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUDAJNPIGUGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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